molecular formula C13H18 B011069 (2,2-Dimethylcyclopentyl)benzene CAS No. 19960-99-7

(2,2-Dimethylcyclopentyl)benzene

Cat. No. B011069
CAS RN: 19960-99-7
M. Wt: 174.28 g/mol
InChI Key: ULFKDLLDIXVBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,2-Dimethylcyclopentyl)benzene, also known as tetralin, is a bicyclic hydrocarbon that has a benzene ring fused with a cyclopentane ring. It is widely used as a solvent in various industrial applications, including the production of resins, plastics, and synthetic fibers. In recent years, there has been an increasing interest in the scientific research of (2,2-Dimethylcyclopentyl)benzene due to its unique chemical properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of (2,2-Dimethylcyclopentyl)benzene is not well understood. However, it is believed that it acts as a solvent and a reactant in various chemical reactions due to its unique chemical properties, including its high boiling point, low vapor pressure, and non-polar nature.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of (2,2-Dimethylcyclopentyl)benzene. However, it has been reported to have low toxicity and is not considered to be a major health hazard. It is not known to have any significant effects on the human body.

Advantages And Limitations For Lab Experiments

(2,2-Dimethylcyclopentyl)benzene has several advantages as a solvent in lab experiments. It has a high boiling point, which makes it suitable for high-temperature reactions. It is also non-polar, which makes it suitable for reactions involving non-polar compounds. However, it has some limitations, including its low solubility in water and its potential to react with some compounds under certain conditions.

Future Directions

There are several future directions for the scientific research of (2,2-Dimethylcyclopentyl)benzene. One potential area is the development of new synthesis methods that are more efficient and environmentally friendly. Another potential area is the study of its behavior in various chemical reactions and its potential applications in organic synthesis. Additionally, there is a need for more research on the biochemical and physiological effects of (2,2-Dimethylcyclopentyl)benzene to better understand its potential health hazards and to develop appropriate safety guidelines for its use in various applications.

Synthesis Methods

(2,2-Dimethylcyclopentyl)benzene can be synthesized using several methods, including catalytic hydrogenation of naphthalene, dehydrogenation of tetrahydronaphthalene, and alkylation of benzene with cyclopentene. The most commonly used method for the industrial production of (2,2-Dimethylcyclopentyl)benzene is the catalytic hydrogenation of naphthalene, which involves the reaction of naphthalene with hydrogen gas in the presence of a catalyst, such as nickel or palladium.

Scientific Research Applications

(2,2-Dimethylcyclopentyl)benzene has been widely used in scientific research due to its unique chemical properties. It has been used as a solvent in various chemical reactions, including the synthesis of organic compounds and the preparation of metal complexes. It has also been used as a model compound for studying the behavior of other bicyclic hydrocarbons in various chemical reactions.

properties

CAS RN

19960-99-7

Product Name

(2,2-Dimethylcyclopentyl)benzene

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

(2,2-dimethylcyclopentyl)benzene

InChI

InChI=1S/C13H18/c1-13(2)10-6-9-12(13)11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3

InChI Key

ULFKDLLDIXVBFH-UHFFFAOYSA-N

SMILES

CC1(CCCC1C2=CC=CC=C2)C

Canonical SMILES

CC1(CCCC1C2=CC=CC=C2)C

synonyms

2,2-Dimethylcyclopentylbenzene

Origin of Product

United States

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